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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth, predictive analysis of the spectral characteristics of

Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS No. 112110-16-4). While empirical data

for this specific molecule is not widely published, this document leverages established

principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS), supported by data from analogous structures, to present a reliable,

theoretical spectroscopic profile. This guide is designed to assist researchers in the

identification, characterization, and quality control of this important heterocyclic building block.

Detailed, field-proven protocols for data acquisition are also provided to ensure experimental

reproducibility and integrity.

Introduction and Molecular Structure
Dimethyl 5-methylpyridine-2,3-dicarboxylate is a substituted pyridine derivative featuring

two methyl ester groups and a methyl group on the aromatic ring. Its molecular formula is

C₁₀H₁₁NO₄, with a corresponding molecular weight of approximately 209.20 g/mol . Such

polysubstituted pyridine scaffolds are of significant interest in medicinal chemistry and materials
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science due to their versatile chemical reactivity and ability to participate in various

intermolecular interactions.

Accurate structural elucidation is paramount for its application in synthesis and drug

development. The strategic placement of electron-withdrawing ester groups and an electron-

donating methyl group creates a unique electronic environment, which is reflected in its

spectroscopic signatures.

Caption: Structure of Dimethyl 5-methylpyridine-2,3-dicarboxylate.

Predicted Spectroscopic Profile
The following sections detail the predicted NMR, IR, and MS data for the title compound. These

predictions are based on the analysis of its chemical structure and comparison with spectral

data from similar pyridine dicarboxylate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum is expected to show four distinct signals corresponding to the two

aromatic protons and the two types of methyl groups.

Aromatic Protons (H-4, H-6): The pyridine ring contains two protons. The H-6 proton is

adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton.

The H-4 proton is situated between the nitrogen and the methyl-substituted C-5 position. The

electron-donating methyl group at C-5 will slightly shield H-4 and H-6 relative to an

unsubstituted pyridine-2,3-dicarboxylate. They will appear as sharp singlets or narrow

doublets (due to long-range coupling).

Ester Methyl Protons (-COOCH₃): The two methyl ester groups are in different chemical

environments (ortho and meta to the ring nitrogen). The C-2 ester methyl group is expected

to be slightly more deshielded than the C-3 ester methyl group due to its proximity to the
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electronegative nitrogen. They will both appear as sharp singlets, each integrating to 3

protons.

Pyridine Methyl Protons (5-CH₃): The methyl group attached to the pyridine ring at C-5 will

appear as a sharp singlet integrating to 3 protons, typically in the aromatic methyl region.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~ 8.6 - 8.8 s 1H H-6

Adjacent to
electronegativ
e N atom,
deshielded.

~ 8.0 - 8.2 s 1H H-4

Influenced by

adjacent N and

ester group.

~ 3.9 - 4.1 s 3H 2-COOCH₃

Proximity to ring

nitrogen causes

deshielding.

~ 3.8 - 4.0 s 3H 3-COOCH₃

Standard methyl

ester chemical

shift.

| ~ 2.4 - 2.6 | s | 3H | 5-CH₃ | Typical range for an aromatic methyl group. |

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum is predicted to show all 10 unique carbon signals.

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by

the nitrogen atom and the substituents. C-2 and C-6 are the most deshielded due to their

direct attachment to nitrogen. The ester-substituted carbons (C-2, C-3) will be significantly

deshielded.
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Carbonyl Carbons: The two ester carbonyl carbons will appear in the typical downfield region

for esters (~165-175 ppm).

Methyl Carbons: The three methyl carbons (two from the esters, one from the ring) will

appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale

~ 167 C-9 (C=O) Ester carbonyl.

~ 165 C-7 (C=O)
Ester carbonyl, slightly

influenced by proximity to N.

~ 152 C-6 Aromatic C adjacent to N.

~ 149 C-2
Aromatic C adjacent to N and

substituted by ester.

~ 140 C-4
Aromatic C influenced by N

and methyl group.

~ 138 C-5
Aromatic C substituted with

methyl group.

~ 125 C-3
Aromatic C shielded by two

adjacent C atoms.

~ 53.0 C-8/C-11 Methoxy carbons from esters.

~ 52.5 C-8/C-11 Methoxy carbons from esters.

| ~ 18.5 | C-10 | Ring methyl carbon. |

Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present in the

molecule. For Dimethyl 5-methylpyridine-2,3-dicarboxylate, the key absorptions will be from

the ester groups and the aromatic ring.
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Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹) Intensity Assignment Rationale

3100-3000 Medium-Weak
Aromatic C-H
Stretch

Characteristic of
sp² C-H bonds on
the pyridine ring.

2990-2850 Medium Aliphatic C-H Stretch
From the three methyl

groups.

1730-1715 Strong, Sharp C=O Stretch (Ester)

This will be the most

prominent peak,

characteristic of a

conjugated ester

carbonyl group.[1][2] A

doublet may be

observed due to the

two distinct ester

environments.

1600-1550 Medium C=C / C=N Stretch
Aromatic ring

stretching vibrations.

| 1300-1100 | Strong | C-O Stretch (Ester) | Two strong bands are expected, characteristic of

the ester C-O single bonds.[1][2] |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its identity and structure.

Molecular Ion (M⁺): The primary peak of interest is the molecular ion peak. Given the

molecular formula C₁₀H₁₁NO₄, the exact mass is 209.0688 Da. The nominal mass

spectrometry experiment (EI-MS) should show a strong molecular ion peak at m/z = 209.

Key Fragmentation Pathways: Electron impact ionization is expected to induce

fragmentation, providing structural clues.
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Loss of Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of

a methoxy radical, leading to a fragment at m/z = 178 ([M-31]⁺).

Loss of Carbomethoxy Group (-COOCH₃): Loss of a complete carbomethoxy radical

would result in a fragment at m/z = 150 ([M-59]⁺).

Loss of Methyl Radical (-CH₃): Loss of the methyl group from the pyridine ring would yield

a fragment at m/z = 194 ([M-15]⁺).

Experimental Methodologies
To ensure the acquisition of high-quality, reliable data, the following self-validating protocols are

recommended.

Workflow for Spectroscopic Analysis
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Caption: A validated workflow for comprehensive spectroscopic characterization.
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3.1 NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh ~5-10 mg of Dimethyl 5-methylpyridine-2,3-
dicarboxylate.

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium

signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity (peak shape).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure

a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of

scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak

to 0.00 ppm. Integrate the proton signals and assign the peaks.

3.2 IR Spectroscopy Protocol (ATR Method)

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Perform a background scan to record the ambient spectrum (H₂O, CO₂), which will be

automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring complete coverage.

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and

the crystal. Acquire the spectrum, typically co-adding 16-32 scans for a high-quality result.
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Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after analysis.

3.3 Mass Spectrometry Protocol (EI-MS Method)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) in the ion source, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded, generating the

mass spectrum.

Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to

corroborate the proposed structure.

Conclusion
This guide presents a detailed, predictive spectroscopic profile for Dimethyl 5-methylpyridine-
2,3-dicarboxylate. The provided ¹H NMR, ¹³C NMR, IR, and MS data, while theoretical, are

grounded in fundamental spectroscopic principles and data from analogous compounds. By

correlating the predicted data with the detailed experimental protocols, researchers and drug

development professionals are equipped with a robust framework for the unambiguous

identification and characterization of this compound, ensuring its quality and suitability for

downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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